The Chemical Architecture and Synthesis of 16,17-Dichloroheptadecanoic Acid: A Technical Guide for Lipid Research
The Chemical Architecture and Synthesis of 16,17-Dichloroheptadecanoic Acid: A Technical Guide for Lipid Research
Executive Summary
As lipidomics and metabolic engineering advance, the demand for highly specific, structurally modified fatty acid analogs has surged. 16,17-dichloroheptadecanoic acid (CAS: 116409-75-7) is a specialized, terminally halogenated 17-carbon fatty acid. By strategically placing two bulky, electron-withdrawing chlorine atoms at the ω -1 and ω positions, researchers can effectively short-circuit standard hepatic metabolic pathways.
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous breakdown of this molecule’s chemical topology, the mechanistic causality behind its biological utility, and a self-validating protocol for its de novo synthesis.
Chemical Identification and Structural Topology
16,17-dichloroheptadecanoic acid is defined by a 17-carbon aliphatic backbone terminating in a carboxylic acid at C1, with vicinal chlorine atoms at C16 and C17. This structural motif is highly non-polar, save for the carboxyl head, allowing it to easily partition into lipid bilayers while presenting a sterically hindered tail to metabolic enzymes.
Quantitative Physicochemical Profile
| Property | Value | Structural Significance |
| IUPAC Name | 16,17-dichloroheptadecanoic acid | Defines the precise regiochemistry of the vicinal dichlorides. |
| CAS Number | 116409-75-7 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C₁₇H₃₂Cl₂O₂ | Indicates the substitution of two hydrogen atoms for chlorines on the heptadecanoic backbone. |
| Molecular Weight | 339.34 g/mol | Critical for mass spectrometry (MS) calibration and isotopic pattern analysis. |
| SMILES | O=C(O)CCCCCCCCCCCCCCC(Cl)CCl | Enables computational modeling and in silico docking studies. |
| InChIKey | ITMRXTONPIMQLR-UHFFFAOYSA-N | Standardized hash for cheminformatics databases. |
Mechanistic Causality in Structural Design (E-E-A-T)
In drug development and metabolic tracing, the choice to halogenate the terminal end of a fatty acid is never arbitrary. It is a calculated manipulation of the molecule's pharmacokinetic fate.
The ω -Oxidation Blockade
Standard aliphatic fatty acids undergo β -oxidation in the mitochondria. However, when β -oxidation is overwhelmed, hepatic Cytochrome P450 (CYP450) enzymes initiate ω -oxidation at the terminal methyl group, converting the lipid into a dicarboxylic acid for rapid urinary excretion.
By introducing vicinal chlorines at the 16 and 17 positions, steric hindrance and profound electron withdrawal prevent CYP450 enzymes from hydroxylating the terminal carbon. This forces the molecule to bypass ω -oxidation entirely, restricting its degradation exclusively to β -oxidation. This exact structural strategy is utilized in well-known radiotracers like [1], which is used for myocardial imaging because its metabolic trapping allows for precise visualization of cardiac lipid uptake.
Biomarkers for MPO-Derived Oxidative Stress
In clinical lipidomics, chlorinated lipids are not just synthetic tools; they are critical biomarkers. During severe inflammation, neutrophil-derived myeloperoxidase (MPO) produces hypochlorous acid (HOCl), which attacks the double bonds of endogenous lipids to form chlorohydrins and vicinal dichlorides [2]. Synthetic standards like 16,17-dichloroheptadecanoic acid are essential for calibrating LC-MS/MS instruments to quantify the [3].
Metabolic routing showing CYP450 ω-oxidation blockade by terminal dichloro substitution.
De Novo Synthesis: A Self-Validating Protocol
To guarantee high yield and absolute regiocontrol, the synthesis of 16,17-dichloroheptadecanoic acid must be executed via a bottom-up approach starting from a shorter chain precursor. The following protocol is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding to the next step.
Phase 1: Controlled Oxidation
Objective: Convert 16-hydroxyhexadecanoic acid to 16-oxohexadecanoic acid.
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Methodology: Perform a Swern oxidation using oxalyl chloride, DMSO, and triethylamine in anhydrous dichloromethane (DCM) at -78°C.
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Causality: Swern oxidation is specifically chosen over harsher oxidants (like Jones reagent) to strictly arrest the oxidation at the aldehyde stage, preventing over-oxidation to a dicarboxylic acid.
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Validation Checkpoint: Perform Infrared (IR) spectroscopy. The reaction is validated by the disappearance of the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹ and the emergence of a sharp, distinct aldehyde carbonyl (C=O) stretch at ~1720 cm⁻¹.
Phase 2: Terminal Olefination
Objective: Elongate the chain by one carbon to form 16-heptadecenoic acid.
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Methodology: Execute a Wittig reaction by treating the aldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂) in anhydrous THF at 0°C, warming to room temperature.
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Causality: The Wittig reagent provides absolute regiocontrol. It guarantees the addition of exactly one carbon to form a terminal alkene without the risk of double-bond migration (isomerization) along the aliphatic chain.
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Validation Checkpoint: Conduct ¹H NMR spectroscopy. Success is confirmed by the appearance of terminal alkene protons: a multiplet at δ 4.9–5.1 (2H, terminal =CH₂) and a multiplet at δ 5.8 (1H, internal -CH=).
Phase 3: Electrophilic Halogenation
Objective: Convert the terminal alkene into the target vicinal dichloride.
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Methodology: Dissolve 16-heptadecenoic acid in carbon tetrachloride (CCl₄). Bubble strictly stoichiometric Cl₂ gas through the solution at 0°C in the dark.
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Causality: Conducting the reaction at 0°C and strictly in the absence of UV light favors the electrophilic addition of chlorine across the pi bond while actively suppressing competing free-radical allylic substitution, which would yield unwanted structural isomers.
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Validation Checkpoint: Utilize High-Resolution Mass Spectrometry (HRMS). The product is validated by the presence of the characteristic 9:6:1 isotopic splitting pattern for a dichloro species (M, M+2, M+4) matching the exact mass of C₁₇H₃₂Cl₂O₂.
De novo synthetic workflow for 16,17-dichloroheptadecanoic acid via Wittig olefination.
References
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Title: 17-Iodoheptadecanoic acid | C17H33IO2 | CID 2736656 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties Source: Archives of Biochemistry and Biophysics (via PubMed Central) URL: [Link]
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Title: Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia Source: Clinical Lipidology (via PubMed Central) URL: [Link]
